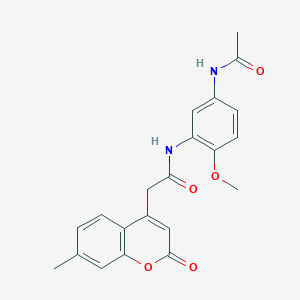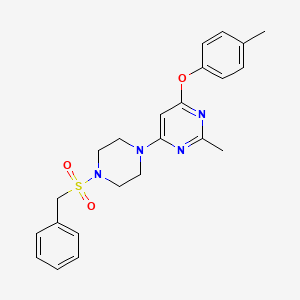
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine” belongs to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring. The benzylsulfonyl group would be attached to one of the nitrogen atoms of the piperazine ring, and the 2-methyl-6-(p-tolyloxy)pyrimidine group would be attached to the other nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
A study on novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighted their anti-inflammatory and analgesic activities. These compounds show promise as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory effects, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2020).
Research on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds with structural similarities to the target chemical, developed a method for quality control of imatinib, showing the importance of analytical techniques in drug development (Ye et al., 2012).
A study on the synthesis and antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines explored the potential of these compounds as anticancer agents. Some derivatives exhibited promising activity, suggesting their use in developing new cancer therapies (Mallesha et al., 2012).
Chemical Synthesis and Characterization
The synthesis of dialkylaminobenzimidazoles and their experimental studies for potential medical applications, including antiarrhythmic and antiaggregation activities, demonstrates the versatility of related heterocyclic compounds in drug discovery (Zhukovskaya et al., 2017).
Another study focused on the preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, showcasing the importance of structural modification in enhancing the antibacterial properties of these compounds (Matsumoto & Minami, 1975).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
Similar compounds have been found to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
Similar compounds have been found to affect the parp1 pathway, which plays a crucial role in dna repair and programmed cell death .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-18-8-10-21(11-9-18)30-23-16-22(24-19(2)25-23)26-12-14-27(15-13-26)31(28,29)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUYHDVUNWDQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

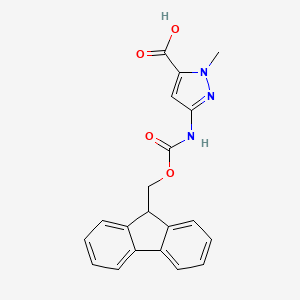


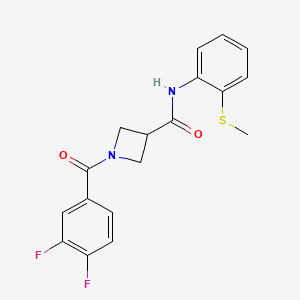
![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)
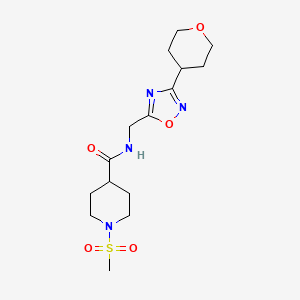
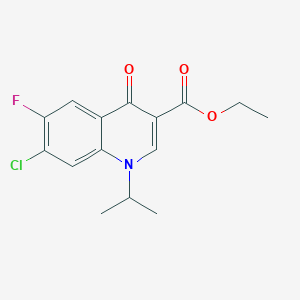
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)
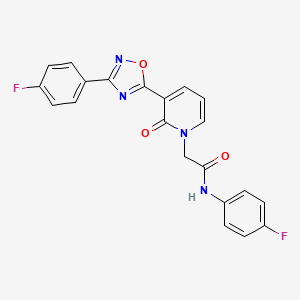
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)
